2-Bromo-n-methyl-n-phenylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

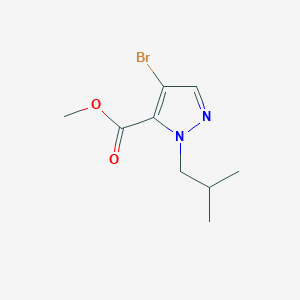

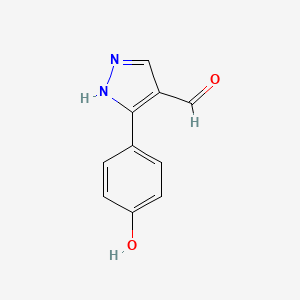

2-Bromo-n-methyl-n-phenylpropanamide is an organic compound with the molecular weight of 242.12 . It is also known as Br-MPA.

Synthesis Analysis

2-Bromo-N-phenyl-propanamide is an intermediate in the synthesis of Diampromide Hydrochloride, which is a ring-opened analog of Fentanyl . Fentanyl is an opioid analgesic with potency similar to morphine .Molecular Structure Analysis

The molecular formula of 2-Bromo-n-methyl-n-phenylpropanamide is C10H12BrNO . The InChI code is1S/C10H12BrNO/c1-12-10 (13)9 (11)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3, (H,12,13) . Physical And Chemical Properties Analysis

2-Bromo-n-methyl-n-phenylpropanamide is a powder . It has a molecular weight of 242.12 .科学的研究の応用

Rotational Isomers in Organic Synthesis

- Application : Study of rotational preferences in N-(2-bromo-4,6-dimethylphenyl)-N-methyl 2-phenylpropanamide, a model for precursors in asymmetric Hartwig oxindole cyclizations. The research focuses on understanding the stability of atropisomers and enantiomers under thermal and basic conditions, crucial for cyclization reactions (Mandel et al., 2013).

Chemoselective Synthesis

- Application : Exploration of the reactivity of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide against various electrophiles to chemoselectively produce hexahydro-4-pyrimidinones or oxazolidines. This study is significant for understanding the nucleophilic behavior and potential synthetic applications of similar compounds (Hajji et al., 2002).

Conformational Analysis and Spectroscopy

- Application : Experimental and quantum chemical investigation of the electronic properties and vibrational mode couplings of 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, an analogue of paracetamol. This research contributes to the understanding of the molecular structure and behavior of similar compounds (Viana et al., 2017).

Photochemical Applications

- Application : Analysis of photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides. This study offers insights into the behavior of these compounds under irradiation, leading to various products and indicating potential applications in photochemistry (Nishio et al., 2005).

Antimicrobial Activity

- Application : Investigation of the antimicrobial properties of 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides. Although this study found low activity, it contributes to the broader research on the antimicrobial potential of similar compounds (Grishchuk et al., 2013).

Safety and Hazards

The compound is classified as a warning under the GHS07 pictogram. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

It is known to be an intermediate in the synthesis of diampromide hydrochloride , a ring-opened analog of Fentanyl . Fentanyl and its analogs primarily target the opioid receptors in the central nervous system .

Mode of Action

Based on its role as an intermediate in the synthesis of opioid analgesics , it can be inferred that it may interact with opioid receptors, leading to changes in pain perception.

Biochemical Pathways

As an intermediate in the synthesis of opioid analgesics , it may indirectly influence the opioidergic pathways, which modulate pain signals in the nervous system.

Result of Action

As an intermediate in the synthesis of opioid analgesics , it may contribute to the overall analgesic effect of these drugs, which typically involves the reduction of pain signals in the nervous system.

特性

IUPAC Name |

2-bromo-N-methyl-N-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-8(11)10(13)12(2)9-6-4-3-5-7-9/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZCCVBDAOBVPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C1=CC=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-n-methyl-n-phenylpropanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2393337.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide](/img/structure/B2393338.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide](/img/structure/B2393339.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2393345.png)

![5-[1-(2,2-Difluoroethyl)-5-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2393346.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2393348.png)

![N-(3-chloro-4-methylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2393349.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2393350.png)